Human Histatin 4
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RKFHEKHHSHRGYRSNYLYDN |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Human Histatin 4
Primary Structure and Amino Acid Sequence Relationships
The primary structure and origin of histatin 4 are intrinsically linked to its precursor, histatin 3.
Human histatin 4 is generated through the proteolytic cleavage of human histatin 3. nih.govwikipedia.org Histatin 3 is a 32-amino acid polypeptide, and histatin 4 corresponds to the C-terminal 20 amino acids of this precursor. mdpi.comresearchgate.net The generation of histatin 4 is thought to occur via a trypsin-like cleavage of histatin 3 between the lysine (B10760008) (Lys) and arginine (Arg) residues at positions 11 and 12. mdpi.comresearchgate.net While histatins 1 and 3 are the primary protein products of the HTN1 and HTN3 genes, respectively, histatin 4 is considered a breakdown product that appears during autoproteolytic degradation of saliva. wikipedia.orgnih.govnih.gov Studies have shown that histatin 4 is not present in freshly collected, undegraded parotid saliva but emerges as a rapid breakdown product of histatin 3. nih.gov
The table below details the precursor protein and the resulting histatin 4 fragment.
| Precursor Protein | Cleavage Site | Resulting Fragment | Reference |
| Human Histatin 3 | Between Lys-11 and Arg-12 | This compound (C-terminal 20 residues of Histatin 3) | mdpi.com, researchgate.net |
The histatin family is characterized by significant sequence homology, arising from a shared genetic origin. nih.gov Histatins 2, 4, 5, and 6 are all proteolytic products of the primary gene products, histatin 1 and histatin 3. wikipedia.orgnih.govwikipedia.org Histatin 4 is one of several fragments derived from histatin 3. wikipedia.orgnih.gov
The amino acid sequences of key histatins are compared in the table below, highlighting the origin of histatin 4 from histatin 3.
| Histatin | Amino Acid Sequence | Relationship to Other Histatins | Reference |
| Histatin 3 | DSHAKRHHGYKRKFHEKHHSHRGYRSNKEHGS | Precursor to Histatins 4, 5, 6 and others | nih.gov, core.ac.uk |
| Histatin 4 | RHHGYKRKFHEKHHSHRGYR | C-terminal fragment (residues 13-32) of Histatin 3 | mdpi.com, researchgate.net |
| Histatin 5 | DSHAKRHHGYKRKFHEKHHSHRGY | N-terminal fragment (residues 1-24) of Histatin 3 | core.ac.uk, iscabiochemicals.com |
Proteolytic Generation of this compound from Human Histatin 3
Post-Translational Modifications of Human Histatins Relevant to this compound
Post-translational modifications (PTMs) are crucial for the function and diversity of the proteome, involving alterations like phosphorylation and proteolysis. thermofisher.comwikipedia.org For histatins, these modifications dictate their final structure and biological activity.
Phosphorylation is a key PTM for some members of the histatin family. Histatin 1 is notably phosphorylated at the serine residue in position 2. mdpi.comnih.gov This modification is believed to be important for its ability to bind to hydroxyapatite (B223615), a key component of tooth enamel. wikipedia.orgnih.gov However, this specific phosphorylation is not present in histatin 3, the precursor to histatin 4. mdpi.com Research suggests the salivary gland kinase responsible for this PTM is specific to histatin 1. mdpi.com Consequently, histatin 4, being a fragment of histatin 3, is not characterized by this N-terminal phosphorylation.
Sulfation, the addition of a sulfate (B86663) group, is another PTM observed in the histatin family. wikipedia.orguniprot.org Specifically, derivatives of histatin 1 have been found to contain sulfated tyrosine residues. mdpi.comnih.gov This modification has been identified as specific to secretions from the submandibular and sublingual glands. mdpi.comnih.gov The sulfation occurs on the last four tyrosine residues of histatin 1. nih.gov There is currently no direct evidence to suggest that histatin 3 or its derivative, histatin 4, undergoes similar sulfation.
Proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids, is a fundamental PTM for the histatin family, leading to the generation of various fragments with distinct biological activities. thermofisher.comwikipedia.org The cleavage of histatin 3 to produce smaller peptides like histatin 4 and histatin 5 is a key example. wikipedia.orgcore.ac.uk
While extensive proteolysis can lead to loss of function, the generation of specific fragments can also yield peptides with retained or even enhanced bioactivity. mdpi.comsci-hub.se For instance, histatin 5, another fragment of histatin 3, exhibits the most potent antifungal activity within the family, particularly against Candida albicans. mdpi.commdpi.com The functional domains responsible for activities like metal-binding and antifungal action are largely unaffected by the initial primary cleavage events that occur in whole saliva. nih.govcapes.gov.br This suggests that fragments generated through proteolysis, such as histatin 4, may retain specific biological functions of the parent molecule. mdpi.com However, the instability of histatins against further proteolytic degradation has been noted as a challenge for their therapeutic application. nih.govcore.ac.uk
Sulfation and Other Modifications
Conformational Dynamics and Structure-Activity Relationships of Histatin Peptides
The biological function of histatin peptides, including Histatin 4, is intrinsically linked to their three-dimensional structure and conformational flexibility. Understanding these aspects is crucial for elucidating their mechanisms of action and for the design of synthetic analogs with enhanced properties.
Secondary and Tertiary Structure Analysis
The conformation of histatin peptides is highly dependent on their environment. mdpi.com In aqueous solutions, histatins like Histatin 5, a closely related peptide, tend to adopt a random coil conformation. mdpi.comesrf.fr However, in non-aqueous environments or in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid vesicles, they can form more ordered secondary structures, such as α-helices. mdpi.commdpi.comnih.gov This transition to a helical structure is believed to be important for their interaction with and insertion into microbial cell membranes. mdpi.com
Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are key techniques used to study the secondary and tertiary structures of histatins. nih.govcapes.gov.br For instance, CD studies on Histatin 3 in the presence of lipid vesicles showed a significant increase in α-helical content. nih.govcapes.gov.br NMR studies have further revealed that in a membrane-like environment, certain residues within the peptide chain come into close proximity, suggesting a more compact, folded structure. nih.govcapes.gov.bracs.org
| Histatin Peptide | Environment | Predominant Secondary Structure | Investigative Technique |
|---|---|---|---|
| Histatin 5 | Aqueous Solution | Random Coil | CD & NMR Spectroscopy |
| Histatin 3 & 5 | Non-aqueous/Membrane-like | α-Helix | CD & NMR Spectroscopy |
Influence of Microenvironmental Factors on Conformation
The conformation of histatin peptides is sensitive to various microenvironmental factors, which can significantly impact their biological activity. nih.gov These factors include pH, salt concentration, and the presence of metal ions.
The pH of the surrounding medium can alter the protonation state of the numerous histidine residues in histatins. mdpi.com This change in charge can affect electrostatic interactions within the peptide and with its targets, thereby influencing its conformation and activity.
The presence of metal ions such as zinc (Zn(II)) and copper (Cu(II)) can also modulate the structure of histatins. rsc.org Histatins are known to be metal-binding proteins. nih.gov Studies have shown that Zn(II) coordination can induce a change in the secondary structure of a fragment of Histatin 3, promoting the formation of an α-helix. rsc.org However, the effect of metal binding on the antimicrobial activity of histatins can be complex, in some cases moderately increasing it, while in others, like with iron (Fe(III)), it can negatively affect antifungal activity by altering the peptide's secondary structure. rsc.orgmdpi.com
| Factor | Effect on Histatin Structure | Functional Implication |
|---|---|---|
| pH | Alters protonation of histidine residues, affecting charge and electrostatic interactions. | Modulates binding to microbial surfaces and overall activity. |
| Metal Ions (e.g., Zn(II)) | Can induce α-helical formation. rsc.org | May enhance antimicrobial activity in some cases. rsc.org |
| Metal Ions (e.g., Fe(III)) | Can negatively alter secondary structure. mdpi.com | Can lead to a loss of antifungal activity. mdpi.com |
| Membrane-like Environment | Promotes α-helical conformation. mdpi.com | Facilitates interaction with and disruption of microbial membranes. mdpi.com |
Rational Design of Histatin 4 Variants and Analogs for Mechanistic Probes
The knowledge gained from structure-activity relationship studies has been instrumental in the rational design of histatin variants and analogs. The goal of this research is to create peptides with enhanced stability, potency, and specific functionalities to serve as mechanistic probes and potential therapeutic agents. mdpi.comasm.org
One common strategy involves truncating the native peptide to identify the minimal sequence required for activity. asm.orgresearchgate.net For example, structure-function experiments with Histatin 5 led to the identification of a minimal "KM motif" (Y-K-R-K-F) necessary for its fungicidal activity. asm.org
Another approach is to introduce specific amino acid substitutions to enhance desired properties like cationicity or hydrophobicity, which are often correlated with increased antimicrobial activity. asm.org The incorporation of D-amino acids instead of the natural L-amino acids has been explored to increase resistance to proteolytic degradation. mdpi.com
Furthermore, conformational constraints can be introduced into the peptide backbone to stabilize a particular bioactive conformation. For instance, based on NMR data suggesting a compact structure for Histatin 3 in a membrane environment, analogs were designed with a disulfide bond to create a looped structure. nih.govcapes.gov.bracs.org One such analog, referred to as peptide 4 in a study, exhibited a 100-fold increase in potency against Saccharomyces cerevisiae compared to Histatin 5. nih.govcapes.gov.bracs.org Cyclization of histatin peptides, such as creating a head-to-tail cyclic variant of Histatin 5, has also been shown to increase the peptide's amphipathicity and can dramatically potentiate its activity. researchgate.netnih.gov
Advanced Research Methodologies and Future Directions in Human Histatin 4 Studies
In Vitro Experimental Models for Mechanistic Elucidation
In vitro models are fundamental for dissecting the specific molecular mechanisms of histatin peptides. These controlled experimental systems allow for detailed investigation into cellular responses, antimicrobial actions, and molecular interactions.
Cell culture assays are pivotal for understanding how histatins interact with host cells, influencing processes like wound healing and inflammation. To investigate the potential functions of Histatin 4, researchers can employ a variety of established assays that have been used for other histatins. For instance, wound-closure assays using human buccal epithelial cell lines, such as TR146 and HO-1-N-1, are used to measure the ability of a peptide to promote cell migration. researchgate.net In these assays, a scratch is made in a confluent monolayer of cells, and the rate of closure in the presence of the peptide is monitored over time. researchgate.netresearchgate.net
Cell spreading is another crucial aspect of wound healing, which can be assessed using osteogenic cells like the MC3T3-E1 line or epithelial cells on various substrates, including bio-inert glass or clinically relevant materials like titanium. frontiersin.org The cellular area is quantified through microscopy after staining for cellular components like actin. frontiersin.org
To profile potential immunomodulatory effects, macrophage cell lines such as RAW264.7 are utilized. mdpi.com These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of the histatin peptide is then quantified by measuring the production of inflammatory mediators like nitric oxide (NO) using the Griess assay, and the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α at both the mRNA (qRT-PCR) and protein (ELISA) levels. mdpi.com
Toxicity profiling is an essential component, often conducted using the same cell lines. Assays like the MTT or MTS assay measure metabolic activity to determine cell viability after exposure to a range of peptide concentrations. mdpi.com
Table 1: Cell Lines Used in Histatin Research and Their Applications
| Cell Line | Type | Application in Histatin Research | References |
|---|---|---|---|
| TR146 | Human Buccal Squamous Cell Carcinoma | Wound closure, cell migration | researchgate.net |
| HO-1-N-1 | Human Buccal Squamous Cell Carcinoma | Wound closure, cell migration, cell spreading | researchgate.netresearchgate.net |
| MC3T3-E1 | Mouse Osteoblast Precursor | Cell spreading, osteointegration studies | frontiersin.org |
| RAW264.7 | Mouse Macrophage | Anti-inflammatory activity, nitric oxide production, cytokine expression | mdpi.com |
A primary function of many histatins is their antimicrobial activity. nih.gov Standardized assays are used to quantify the efficacy of these peptides against a range of pathogens. The antifungal activity, particularly against Candida albicans, is a well-studied property of the histatin family. mdpi.com Bactericidal effects against clinically relevant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), have also been demonstrated for peptides like Histatin 5. nih.govfrontiersin.org
Growth inhibition is typically determined using broth microdilution assays to find the Minimum Inhibitory Concentration (MIC). frontiersin.org In this method, serial dilutions of the peptide are incubated with a standardized inoculum of the microorganism in a 96-well plate. The MIC is the lowest concentration that visibly inhibits microbial growth after a set incubation period. frontiersin.org
Direct microbial killing is measured through time-kill assays. In these experiments, microbial cells are incubated with the peptide at specific concentrations. nih.gov At various time points, aliquots are removed, serially diluted, and plated on agar (B569324) to determine the number of surviving colony-forming units (CFU). nih.govfrontiersin.org The percentage of killing is then calculated relative to a peptide-free control. frontiersin.org These assays are often performed in low-ionic-strength buffers, as the activity of some histatins can be inhibited by components in standard culture media. frontiersin.orgasm.orgacs.org
Table 2: Example of Bactericidal Activity of Histatin 5 against ESKAPE Pathogens
| Pathogen | Strain | Percent Killing (30 µM Hst 5, 1h) | Percent Killing (30 µM Hst 5, 5h) | Reference |
|---|---|---|---|---|
| A. baumannii | HUMC1 | >99.9% | >99.9% | nih.gov |
| P. aeruginosa | 94-323-0635 | >99.9% | >99.9% | nih.gov |
| E. cloacae | HUMC2 | 66.1 ± 0.6% | 78.1 ± 1.7% | nih.gov |
| S. aureus | USA300 | 66.9 ± 1.2% | 61.1 ± 1.8% | nih.gov |
| E. faecium | V583 | 18.1 ± 8.9% | 63.5 ± 3.5% | nih.gov |
Note: This data is for Histatin 5 and serves as a methodological example for studying Histatin 4.
Many antimicrobial peptides function by disrupting the microbial cell membrane. Several assays are available to investigate whether Histatin 4 shares this mechanism. A common method involves monitoring the uptake of the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes. nih.govbiorxiv.org The influx of PI can be quantified using fluorescence spectroscopy or visualized directly in real-time within individual cells using time-lapse confocal microscopy. nih.gov
The loss of membrane integrity also leads to the leakage of intracellular components. The release of ATP from microbial cells can be measured using luciferin-luciferase-based bioluminescence assays. asm.org The close correlation between the efflux of molecules like ATP and cell death suggests that this loss is incompatible with cell viability. pnas.org Similarly, the release of intracellular potassium ions can be monitored. The fungicidal mechanism of Histatin 5, for example, has been linked to its ability to bind to the Trk1 potassium transporter, leading to ion imbalance. nih.gov
These assays provide insight into whether a peptide's mode of action is lytic (pore-forming) or involves a more complex, non-lytic process that may still result in secondary membrane permeability changes. pnas.org
The biological effects of histatins, from antimicrobial action to cell migration, can be mediated by specific binding to receptors or other molecular targets. Identifying these interaction partners is key to understanding their function. For other histatins, specific binding partners have been identified on both microbial and mammalian cells. For example, the antifungal activity of Histatin 5 against C. albicans involves binding to the Ssa1/2 cell surface proteins. biorxiv.orgnih.gov On human epithelial cells, the Sigma-2 receptor (TMEM97) has been identified as a downstream target for Histatin-1 (B1576432). mdpi.comresearchgate.net
Methodologies to identify such receptors for Histatin 4 would include radioligand binding assays, where a radiolabeled version of the peptide is used to demonstrate specific binding to cell membranes or isolated proteins. researchgate.net Yeast two-hybrid analysis is a powerful genetic method to screen for protein-protein interactions and was used to suggest interactions between Histatin 3 and Ssa1/2 receptors. mdpi.com Furthermore, modern biophysical methods can confirm these interactions.
Future studies could also utilize affinity chromatography, where Histatin 4 is immobilized on a matrix to "pull down" binding partners from cell lysates, which can then be identified using mass spectrometry.
Membrane Permeability and Integrity Assays
In Vivo Animal Models for Functional Validation
While in vitro studies are crucial for mechanistic elucidation, in vivo animal models are essential for validating the physiological relevance and potential therapeutic efficacy of a peptide in a complex biological system.
To test the antimicrobial activity of histatins in vivo, murine models of infection are frequently used. A well-established model for testing antifungal agents is the murine model of vulvovaginal candidiasis. nih.govoup.com In this model, mice are brought into a state of pseudoestrus to facilitate infection, and then intravaginally inoculated with C. albicans. nih.gov Treatment with a histatin peptide, often formulated in a gel for sustained release, is administered, and the therapeutic effect is assessed by quantifying the fungal burden (CFU counts) from vaginal lavages and by histopathological examination of the tissue to observe signs of infection and inflammation. nih.govoup.com
An ex vivo murine model of oral infection has also been developed to specifically assess the protective effects of salivary peptides on oral tissue. nih.gov In this system, oral tissues are excised from mice and maintained in culture. The tissue is then infected with C. albicans in the presence or absence of the test peptide. The efficacy is determined by viable colony counts from the tissue and histological analysis, providing a bridge between in vitro assays and full in vivo studies. nih.gov These models would be directly applicable to validating the potential antimicrobial function of Human Histatin 4.
Pre-Clinical Models of Wound Healing and Tissue Repair
The therapeutic potential of histatins in wound healing is a major focus of research, with studies on Histatin 1 and 5 paving the way for understanding peptides like Histatin 4. A variety of pre-clinical models are employed to elucidate the mechanisms by which these peptides promote tissue repair. These models range from in vitro cell-based assays to in vivo animal studies, each providing unique insights into the healing process.
In vitro models often utilize cultures of human cells that are key to the wound healing cascade, such as epithelial cells, endothelial cells, and fibroblasts. nih.gov For instance, studies have demonstrated that Histatin-1 can promote the migration and adhesion of human corneal epithelial cells in wound healing assays. exlibrisgroup.com Similarly, the robust wound healing properties of Histatin-5 (B8235270) have been demonstrated in multiple cell types in vitro. nih.gov These cell-based models are crucial for initial screening and for dissecting the specific cellular and molecular pathways activated by histatins, such as the mTOR signaling pathway which is implicated in fibroblast function. nih.gov
To study the critical process of angiogenesis (the formation of new blood vessels), researchers have used models like the chicken embryo chorioallantoic membrane (CAM) assay. In this model, the effects of histatins on blood vessel formation can be directly observed and quantified. Studies using the CAM model have shown that Histatin-1 is a potent pro-angiogenic factor, a key attribute for effective wound repair. accdis.cl
In vivo animal models provide a more complex physiological environment to validate in vitro findings. Murine (mouse and rat) and rabbit models of cutaneous and corneal wounding are commonly used. nih.govnih.gov For example, a full-thickness skin wound model in C57/BL6 mice demonstrated that topical application of Histatin-1 effectively promotes wound closure, improves collagen deposition, and increases the number of fibroblasts. nih.gov A standardized murine corneal wound healing model was also used to confirm the in vivo efficacy of a functional domain within Histatin-5. nih.gov While rodent models are valuable, porcine (pig) models are considered highly translatable to human wound healing due to the significant morphological and physiological similarities between pig and human skin.
These pre-clinical models are essential for establishing the efficacy and mechanisms of action for histatin-based therapies. While much of the foundational work has been done with Histatins 1 and 5, these methodologies provide a clear and established framework for the pre-clinical evaluation of this compound in wound healing and tissue repair.
Omics Technologies in Histatin Research
"Omics" technologies, which allow for the large-scale study of biological molecules, have revolutionized histatin research. Proteomics and transcriptomics, in particular, have provided a global view of histatin expression, processing, and regulation.
Saliva contains a complex mixture of proteins and peptides, including at least 12 different histatins that arise from two genes, HTN1 and HTN3. nih.govplos.org Proteomic analysis has been indispensable for cataloging this diversity and understanding the post-translational processing and subsequent proteolytic fragmentation that generates this array of peptides. researchgate.net
Two primary proteomic strategies are employed: "top-down" and "bottom-up" proteomics.
Top-down proteomics analyzes intact proteins and peptides, providing a detailed picture of the naturally occurring forms, including post-translational modifications and cleavage products. semanticscholar.org Using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS), researchers have successfully identified numerous histatin derivatives. medscape.com This approach was instrumental in detecting 24 different naturally occurring fragments of Histatin 3 in human saliva, leading to the postulation of a sequential fragmentation pathway. medscape.comnih.gov
Bottom-up proteomics involves digesting proteins into smaller peptides (typically with trypsin) before mass spectrometry analysis. semanticscholar.org This method is powerful for identifying the full complement of proteins present in a sample.
These proteomic approaches, often involving techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, have revealed that peptides like Histatin 4 (a fragment of Histatin 3) are part of a complex cascade of histatin fragments present in saliva. researchgate.netnih.gov Understanding this salivary peptidome is crucial for identifying potential disease biomarkers and for clarifying the specific functions of each histatin fragment. semanticscholar.org
Table 1: Proteomic Methodologies in Histatin Research
| Methodology | Description | Key Findings for Histatins |
|---|---|---|
| Top-Down Proteomics (e.g., HPLC-ESI-MS) | Analysis of intact proteins and peptides from a biological sample. | Identification of naturally occurring histatin isoforms, post-translational modifications (e.g., phosphorylation, sulfation), and a cascade of 24 fragments derived from Histatin 3. medscape.comnih.gov |
| Bottom-Up Proteomics (e.g., LC-MS/MS) | Analysis of peptides generated by enzymatic digestion of proteins. | Comprehensive identification of the salivary proteome, confirming the presence of proteins encoded by HTN1 and HTN3 genes. researchgate.netscielo.br |
| MALDI-TOF/TOF MS | A mass spectrometry technique used for sequencing peptides. | Identification of various low-concentration histatin fragments not always detectable by ESI-MS. researchgate.net |
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides critical information on when and where genes are expressed. Transcriptome analysis of human salivary glands has shown that the histatin genes, HTN1 (encoding Histatin 1) and HTN3 (encoding Histatin 3, the precursor to Histatins 4, 5, and others), are among the most abundantly expressed genes. biorxiv.org
Comparative transcriptome analysis of the major salivary glands (parotid, submandibular, and sublingual) revealed that HTN1 and HTN3 are expressed at the highest levels in the parotid and submandibular glands. biorxiv.org This gland-specific expression pattern is predominantly regulated at the level of transcription. biorxiv.org
Detailed studies into the transcriptional regulation of the histatin genes have identified specific DNA sequences that control their expression. Using luciferase reporter assays in cultured human salivary gland (HSG) cells, researchers identified a strong positive transcriptional element in the promoter region of the HIS1 gene. oup.comoup.comnih.gov This element, termed the "HTN27 box," is bound by a specific protein found in salivary gland cells but not in other cell types, explaining the tissue-specific expression of histatins. oup.comnih.gov
Furthermore, transcriptomic studies using techniques like bulk RNA sequencing have demonstrated that histatin gene expression can be dramatically altered in disease states. For example, a significant downregulation of HTN1 and HTN3 expression was observed in the parotid glands of deceased COVID-19 patients, suggesting a mechanism for the increased incidence of oral candidiasis in these individuals. nih.gov These transcriptomic approaches are vital for understanding the fundamental biology of histatin production and how it is dysregulated in pathological conditions.
Proteomic Profiling of Salivary Histatins and Fragments
Computational and Structural Biology Approaches
Understanding the three-dimensional structure of Histatin 4 is key to deciphering its mechanism of action. Because histatins are often intrinsically disordered peptides (IDPs), a combination of computational and experimental structural biology techniques is required to characterize their conformational ensembles.
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. MD has been extensively used to study the structure and dynamics of histatins, particularly Histatin 5, in various environments. nih.gov These simulations provide an atomic-level description of peptide behavior that is often difficult to capture experimentally.
MD simulations have shown that histatins like Histatin 5 are destabilized and adopt an unfolded, random-coil structure in water. nih.gov However, in a membrane-mimicking solvent like trifluoroethanol, they can fold into a more regular, alpha-helical secondary structure. nih.gov This conformational flexibility is believed to be crucial for their biological function, allowing them to interact with and translocate across microbial membranes.
The accuracy of MD simulations is highly dependent on the "force field" used, which is a set of parameters that defines the energy of the system. Researchers have performed extensive evaluations of different force fields to ensure they accurately reproduce experimental data for IDPs like Histatin 5. nih.govbiorxiv.org These studies often compare simulation results with experimental data from techniques like small-angle X-ray scattering (SAXS) to validate and refine the computational models. nih.govesrf.fr
NMR and CD spectroscopy are the primary experimental techniques used to determine the structure of histatins in solution.
Circular Dichroism (CD) spectroscopy is a rapid method for assessing the secondary structure content of a peptide. CD studies have consistently shown that histatins, including Histatin 3 and 5, have little to no defined secondary structure in aqueous buffer but gain significant alpha-helical content in the presence of membrane-mimicking environments like trifluoroethanol or lipid vesicles. capes.gov.brcdnsciencepub.comcapes.gov.br
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, residue-specific information about peptide structure, dynamics, and interactions. NMR studies on Histatin 3 and 5 confirm that they are largely unstructured in aqueous solution. cdnsciencepub.comcapes.gov.brnih.gov However, in nonaqueous solutions or upon binding to metal ions like zinc and copper, specific structural features, such as turns or helical segments, can emerge. capes.gov.brcore.ac.uk These techniques have been instrumental in demonstrating that while histatins are conformationally mobile, they can adopt specific structures upon interacting with biological targets or cofactors. cdnsciencepub.com
Table 2: Structural Biology Methodologies for Histatin Analysis
| Methodology | Principle | Insights into Histatin Structure |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Computational modeling of atomic and molecular movement over time. | Reveals conformational flexibility, solvent-induced folding (e.g., helix formation in nonaqueous environments), and interaction dynamics. nih.govnih.gov |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to assess secondary structure. | Quantifies the degree of alpha-helical and random coil content, showing a transition to more ordered structures in membrane-mimicking environments. capes.gov.brcdnsciencepub.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to provide atomic-level structural and dynamic information. | Confirms the largely unstructured nature of histatins in water and identifies specific residues involved in forming transient structures or binding to metal ions. nih.govcore.ac.uk |
X-ray Crystallography of Histatin-Receptor Complexes
X-ray crystallography is a pivotal technique for determining the high-resolution, three-dimensional atomic structure of molecules, including complex biological assemblies like peptide-receptor interactions. nih.govwikipedia.org This method involves crystallizing the molecule of interest—in this case, a histatin bound to its cellular receptor—and then bombarding the crystal with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to calculate the positions of individual atoms, revealing the intricate details of the molecular interface. wikipedia.orgmdpi.com
To date, specific X-ray crystal structures of this compound (Hst 4) in complex with a biological receptor have not been extensively reported in publicly available literature. Hst 4 is a 20-residue peptide derived from the C-terminal end of Histatin 3. nih.govresearchgate.net Much of the structural and functional research has focused on the more abundant or more potent members of the histatin family, such as Histatin 1, Histatin 3, and Histatin 5. nih.govmdpi.com
However, the principles of X-ray crystallography remain highly relevant for understanding Hst 4's function. Determining the crystal structure of an Hst 4-receptor complex would provide invaluable insights into:
Binding Interface: Identifying the specific amino acid residues on both Hst 4 and its receptor that are critical for interaction.
Conformational Changes: Revealing whether Hst 4 or its receptor change shape upon binding, a common mechanism in signal transduction.
Mechanism of Action: Elucidating how binding leads to a biological effect, for example, by unblocking an ion channel or initiating an intracellular signaling cascade.
While specific data on Hst 4 is scarce, related research highlights the power of this technique. For instance, energy-dispersive Laue diffraction, a form of X-ray diffraction, has been used to study the influence of the N-terminal fragment of Histatin 1 on the crystallographic structure of dental enamel. researchgate.netiucr.org This demonstrates the utility of X-ray methods in probing histatin interactions at a molecular level. Future crystallographic studies on Hst 4 complexes are a critical research step to fully understand its biological role and to facilitate structure-based drug design.
Development and Characterization of Synthetic this compound Analogs and Mimetics
Given that this compound is a proteolytic product of Histatin 3, much of the peptide engineering work has been performed on the closely related and more potent Histatin 5 (Hst 5), a 24-amino acid peptide also derived from Histatin 3. nih.govwikipedia.org The strategies and findings from Hst 5 research are directly relevant and foundational for the prospective development of Hst 4 analogs.
The primary goals of engineering histatin peptides are to increase their stability against proteolytic degradation in environments like saliva and to enhance their antimicrobial potency. mdpi.comnih.gov Key strategies involve modifying the peptide's primary sequence to alter its physicochemical properties, such as charge, hydrophobicity, and secondary structure (e.g., α-helicity). vumc.nlmdpi.comsemanticscholar.org
Researchers have successfully created a number of Hst 5 analogs with significantly improved characteristics. For example, starting with the C-terminal fungicidal domain of Hst 5, multi-site substituted analogs were synthesized. nih.govnih.gov By replacing certain amino acids, researchers aimed to increase the peptide's amphipathicity—the separation of hydrophobic and hydrophilic residues on opposite faces of an α-helix—which is crucial for interacting with and disrupting microbial membranes. vumc.nl
One notable series of analogs are the "dhvar" peptides. nih.govasm.org These were designed by substituting histidine residues with more hydrophobic amino acids like phenylalanine or leucine (B10760876) and replacing glycine (B1666218) with lysine (B10760008) to enhance cationicity. nih.gov
Table 1: Examples of Engineered Histatin 5 Analogs
| Peptide | Parent Peptide | Key Modifications | Enhanced Properties | Reference(s) |
| dhvar1 | Histatin 5 | Multi-site substitutions to increase amphipathicity and helical conformation. | 6-fold increased antifungal activity compared to the parent domain. | nih.gov, nih.gov |
| dhvar2 | Histatin 5 | Multi-site substitutions to increase amphipathicity and helical conformation. | 6-fold increased antifungal activity; broad-spectrum activity against various pathogens. | nih.gov, nih.gov |
| dhvar4 | Histatin 5 | Substitution of His with hydrophobic residues (Phe, Leu); Gly replaced with Lys. | Strongly enhanced antibacterial activity; improved resistance to proteolysis. | nih.gov, asm.org |
| P-113 | Histatin 5 | A truncated 12-amino acid fragment (residues 4-15) of Histatin 5. | Retains full anticandidal activity of the parent peptide; C-terminal amidation doubles activity. | nih.gov |
| Hst 54–15-Spd | Histatin 5 | Conjugation of the active fragment (residues 4-15) to spermidine. | Significantly higher candidacidal activity; increased resistance to salivary proteases. | asm.org |
This table is interactive. Click on the headers to sort.
These examples demonstrate that strategic amino acid substitutions and conjugations can overcome the natural limitations of histatin peptides, paving the way for the development of highly potent and stable therapeutic agents based on the histatin scaffold, including that of Histatin 4. nih.govasm.org
Another advanced strategy is the creation of chimeric or hybrid peptides, which involves combining fragments of two or more different peptides to generate a new molecule with multiple or enhanced functionalities. mdpi.comrsc.org This approach has been applied to the histatin family to broaden their therapeutic potential. mdpi.com
The design principle is to fuse a histatin-derived sequence, valued for its antimicrobial properties, with a sequence from another peptide that offers a complementary function, such as enhanced target binding, improved stability, or an entirely different biological activity. researchgate.netplos.org
For example, researchers have designed hybrid peptides by combining the active domain of Histatin 5 with fragments of halocidin, another antimicrobial peptide. plos.org The goal was to create a new peptide with superior antimicrobial activity and better salt tolerance than the parent molecules. Several hybrid congeners, such as di-PH2, di-WP2, and HHP1, showed stronger activity against Candida strains than either parent peptide alone. mdpi.complos.org
Another innovative example is the creation of a hybrid peptide by joining an active fragment of Histatin 3 with a fragment of statherin. mdpi.com This chimeric peptide was designed to possess both the antimicrobial activity of histatin and the tooth demineralization-prevention properties of statherin, showcasing a dual-effect therapeutic potential. mdpi.com
Table 2: Examples of Histatin-Based Chimeric Peptides
| Chimeric Peptide | Composition | Intended Multi-Functionality | Reference(s) |
| di-PH2 | Hybrid of Histatin 5 (P-113 fragment) and Halocidin (18Hc fragment) | Enhanced antifungal activity and salt tolerance. | mdpi.com, plos.org |
| di-WP2 | Hybrid of Histatin 5 (P-113 fragment) and Halocidin (18Hc fragment) | Enhanced antifungal activity with low cytotoxicity, maintained action in high salt. | mdpi.com, plos.org |
| HHP1 | Hybrid of Histatin 5 (P-113 fragment) and Halocidin (18Hc fragment) | Stronger antifungal activity than parent peptides. | mdpi.com, plos.org |
| DR9-RR14 | Hybrid of Histatin 3 active fragment and Statherin active fragment | Antimicrobial activity and prevention of tooth demineralization. | mdpi.com |
| minTBP-1 + Histatin 5 | Fusion of a titanium-binding peptide (minTBP-1) and Histatin 5 | Antimicrobial agent for functionalizing titanium alloy implants. | researchgate.net |
This table is interactive. Click on the headers to sort.
These studies underscore that chimeric and hybrid design is a powerful strategy for developing novel therapeutics. By combining the beneficial attributes of this compound with other functional domains, it is possible to create multifunctional molecules for complex applications, such as in dentistry or for coating medical implants. mdpi.comresearchgate.net
Peptide Engineering for Enhanced Stability and Potency
Identified Research Gaps and Emerging Avenues for this compound Investigation
Despite being one of the naturally occurring histatin peptides, this compound remains significantly less studied than its counterparts like Histatin 1, 3, and 5. This disparity represents a major research gap. Future investigations are needed to fully characterize its unique properties and potential.
Identified Research Gaps:
Fundamental Biological Function: The specific biological role of Hst 4 in the oral cavity is not well-defined. While it is presumed to have antimicrobial properties like other histatins, the extent, spectrum, and mechanism of this activity are poorly characterized compared to Hst 5. nih.govresearchgate.net
Receptor Identification and Structural Biology: The specific cellular receptors for Hst 4 have not been identified. As a consequence, there are no structural studies, such as X-ray crystallography, of Hst 4 in complex with a receptor, which hinders a molecular understanding of its function. nih.gov
Therapeutic Potential: The potential of Hst 4 as a therapeutic agent is largely unexplored. Its efficacy in models of oral disease, wound healing, or other conditions has not been systematically evaluated. nih.govnih.gov
Degradation and Stability: While histatins are generally known to be susceptible to proteolysis, the specific degradation profile and stability of Hst 4 in human saliva have not been thoroughly investigated. mdpi.comnih.gov
Emerging Avenues for Investigation:
Systematic Functional Analysis: A comprehensive evaluation of Hst 4's antimicrobial spectrum against oral pathogens, including bacteria and fungi, is a crucial first step. This includes determining its minimum inhibitory concentrations (MICs) and mechanism of action.
Structure-Function Studies: Utilizing techniques like NMR and circular dichroism to determine the secondary structure of Hst 4 in different environments could provide clues about its function. nih.gov This would lay the groundwork for future crystallographic studies.
Peptide Engineering and Synthesis: Applying the successful peptide engineering strategies used for Hst 5—such as amino acid substitution to enhance amphipathicity and stability, or the creation of chimeric peptides—to the Hst 4 sequence is a promising avenue for developing novel therapeutics. nih.govmdpi.com
Interaction with the Oral Microbiome: Investigating the impact of Hst 4 on the balance of the oral microbiome beyond simple antimicrobial activity could reveal more subtle roles in maintaining oral homeostasis. nih.gov
Non-Oral Functions: Research on other histatins has revealed roles in angiogenesis and broader wound healing. nih.gov Exploring whether Hst 4 possesses similar pro-angiogenic or tissue-regenerative properties outside the oral cavity could open new therapeutic applications.
Closing these knowledge gaps through targeted research will be essential to unlock the full potential of this compound as a bioactive molecule and a template for future drug development.
Q & A
Q. What are the structural characteristics of Human Histatin 4, and how do they influence its biological activity?
this compound, part of the histatin family of salivary peptides, shares structural features with other histatins, such as a high histidine content and cationic properties, which are critical for antimicrobial and wound-healing functions. To study its structure, researchers employ techniques like circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR), and molecular dynamics (MD) simulations to analyze conformational ensembles under varying conditions (e.g., temperature, pH). For example, MD simulations combined with small-angle X-ray scattering (SAXS) can resolve discrepancies between predicted and observed hydrodynamic radii, as demonstrated in studies on Histatin 5 .
Q. What experimental models are appropriate for assessing the antimicrobial efficacy of this compound?
In vitro models using Candida albicans or bacterial biofilms are common for evaluating histatins' antimicrobial activity. For reproducibility, follow NIH preclinical guidelines: standardize inoculum size, growth conditions, and peptide concentrations. Include positive controls (e.g., Histatin 5) and negative controls (e.g., saline). Data should be analyzed using statistical methods like ANOVA to compare treatment groups, with results presented as mean ± standard deviation. Raw data and protocols must be detailed in supplementary materials to enable replication .
Advanced Research Questions
Q. How can molecular dynamics simulations and experimental data be integrated to resolve discrepancies in this compound's conformational behavior?
Disordered peptides like histatins require multi-method validation. For example, MD simulations of Histatin 5 revealed temperature-dependent structural changes, but conflicting hydrodynamic radius data necessitated reweighting simulations against SAXS and NMR datasets . Apply similar iterative refinement for Histatin 4:
- Generate conformational ensembles via MD under physiological conditions.
- Validate against experimental data (e.g., SAXS for size, NMR for secondary structure).
- Use Bayesian weighting to reconcile discrepancies and identify dominant conformations. Report uncertainties in methodology (e.g., force field limitations) and environmental factors (e.g., ionic strength) affecting results .
Q. What are the challenges in designing clinical studies to evaluate this compound's therapeutic potential, based on precedents from related histatins?
Clinical trials for histatins face hurdles such as peptide stability, delivery methods, and ethical approval. For example, P-113 (a Histatin 5 derivative) required randomized, double-blind phase I/II trials with strict inclusion criteria (e.g., gingival health pre-treatment) and endpoints like plaque/gingival indices . Key considerations for Histatin 4:
- Optimize formulation to prevent degradation (e.g., cyclization, as tested for Histatin 5 derivatives) .
- Justify sample size via power analysis and adhere to CONSORT guidelines for reporting.
- Address intersubject variability by stratifying cohorts (e.g., salivary flow rates in participants). Include adverse event monitoring and microbial flora assessments to ensure safety .
Q. How can contradictory findings about this compound's functional roles (e.g., antimicrobial vs. wound healing) be systematically addressed?
Contradictions often arise from assay-specific conditions (e.g., peptide concentration, cell type). To resolve this:
- Conduct dose-response experiments to identify context-dependent effects.
- Compare Histatin 4 with Histatin 1 (wound-healing) and Histatin 5 (antimicrobial) in parallel assays.
- Use proteomic profiling to map signaling pathways activated by the peptide. Transparently report all negative results and methodological limitations (e.g., lack of in vivo models) to guide future studies .
Methodological Guidelines
- Data Presentation : Use tables to summarize dose-response relationships (e.g., IC₅₀ values) and figures for structural models. Include raw data in appendices .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing simulation trajectories in public repositories (e.g., Zenodo) and citing RRIDs for biological reagents .
- Ethical Compliance : For human saliva sampling, obtain informed consent and specify exclusion criteria (e.g., xerostomia) in IRB applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
